1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester
CAS No.: 1352621-05-6
Cat. No.: VC2718800
Molecular Formula: C18H25BrN2O4
Molecular Weight: 413.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352621-05-6 |
|---|---|
| Molecular Formula | C18H25BrN2O4 |
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | tert-butyl 4-(4-bromo-3-ethoxybenzoyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25BrN2O4/c1-5-24-15-12-13(6-7-14(15)19)16(22)20-8-10-21(11-9-20)17(23)25-18(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |
| Standard InChI Key | JNCGFMRFQGMONN-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Br |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Br |
Introduction
1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester is a complex organic compound that combines elements of piperazine and benzoic acid derivatives. This compound is not extensively documented in the provided search results, but it can be analyzed based on its components and related compounds.
Potential Applications
Compounds with similar structures are often used in pharmaceutical research due to their potential biological activity. The piperazine ring can interact with various biological targets, while the benzoic acid moiety can contribute to the compound's pharmacokinetic properties.
Biological Activity
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Pharmacological Effects: The compound might exhibit activity against specific enzymes or receptors, depending on its design and the presence of functional groups that facilitate such interactions.
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Toxicity: As with many organic compounds, toxicity would depend on the specific structure and the presence of potentially hazardous groups.
Research Findings and Challenges
While specific research findings on this exact compound are not available, related compounds have been studied for their potential therapeutic applications. Challenges in synthesizing and characterizing such compounds include optimizing reaction conditions and ensuring purity.
Future Directions
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Synthetic Optimization: Developing efficient synthesis methods to improve yield and reduce impurities.
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Biological Screening: Testing the compound against various biological targets to identify potential therapeutic applications.
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